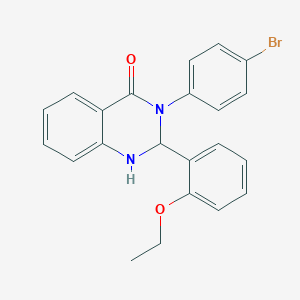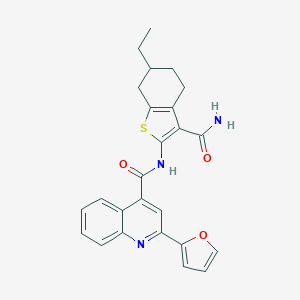![molecular formula C30H30N2O5S B330282 ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330282.png)
ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and a cycloheptane ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
The synthesis of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the thiophene ring: The Gewald reaction is often used, involving the condensation of a ketone with elemental sulfur and a nitrile.
Cyclization: The cycloheptane ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases.
Coupling reactions: The final step involves coupling the quinoline and thiophene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Analyse Des Réactions Chimiques
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the quinoline and thiophene moieties, using reagents like halogens or nitrating agents.
Cyclization: Further cyclization reactions can lead to the formation of more complex polycyclic structures
Applications De Recherche Scientifique
Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: Due to its unique structure, it is explored for use in organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication process, or interact with enzymes, leading to inhibition of their activity. The compound may also modulate signal transduction pathways by binding to receptors on the cell surface .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiophene derivatives: Compounds like suprofen and articaine, which are used as anti-inflammatory and anesthetic agents, respectively.
Cycloheptane derivatives: These include compounds like tropane alkaloids, which have significant pharmacological activities.
Propriétés
Formule moléculaire |
C30H30N2O5S |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
ethyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O5S/c1-4-37-30(34)27-21-11-6-5-7-13-26(21)38-29(27)32-28(33)22-17-24(31-23-12-9-8-10-19(22)23)20-15-14-18(35-2)16-25(20)36-3/h8-10,12,14-17H,4-7,11,13H2,1-3H3,(H,32,33) |
Clé InChI |
BPFZREWLLVBWDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE](/img/structure/B330199.png)

![DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B330205.png)
![5-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B330207.png)
![METHYL 4-[(2,5-DICHLOROANILINO)CARBONYL]-2-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE](/img/structure/B330208.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B330211.png)
![Methyl 5-[(dimethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330212.png)
![methyl 2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330213.png)
![N-(2,5-dichlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide](/img/structure/B330214.png)
![5-[(3-chloro-1-benzothien-2-yl)carbonyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B330216.png)
![N-(2-[5-(benzyloxy)-2-bromophenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-3,4,5-trimethoxybenzamide](/img/structure/B330220.png)
![N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B330221.png)
![2-{4-[(1-[4-(1-adamantyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B330224.png)
